molecular formula C22H26N2O2S B11340208 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11340208
M. Wt: 382.5 g/mol
InChI Key: INWXCQFCLAVCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole and benzofuran

Preparation Methods

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and benzofuran precursors. These precursors are then subjected to a series of reactions, including alkylation, acylation, and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzothiazole and benzofuran moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O2S/c1-12-6-8-15-13(2)19(26-17(15)10-12)20(25)24-21-23-16-9-7-14(22(3,4)5)11-18(16)27-21/h6,8,10,14H,7,9,11H2,1-5H3,(H,23,24,25)

InChI Key

INWXCQFCLAVCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC4=C(S3)CC(CC4)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.